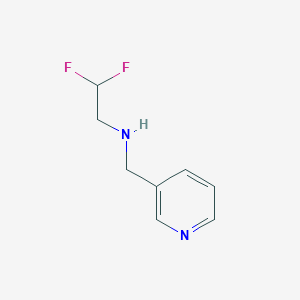

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine

Description

Properties

IUPAC Name |

2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQAMADABUKNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation

Direct alkylation involves reacting pyridin-3-ylmethylamine with a suitable difluoroethyl halide or equivalent. This method requires careful control of reaction conditions to avoid side reactions and ensure high yields.

Domino Reactions

Domino reactions offer an efficient route to complex molecules by combining multiple transformations in a single step. For this compound, such reactions might involve the use of ethyl 4-hydroxyalkyl-2-ynoates and heteroarylmethyl amines, as explored in recent studies.

Experimental Conditions and Yields

The choice of solvent and reaction conditions significantly affects the yield and purity of the product. For instance, in domino reactions involving ethyl 4-hydroxyalkyl-2-ynoates, solvents like methanol have been found to be effective, offering yields ranging from 39% to 83% depending on the specific reactants and conditions.

Data Tables

Table 1: Yields of Domino Reactions with Different Solvents

| Solvent | Yield of Product |

|---|---|

| Water | 23% (without ultrasound), 42% (with ultrasound) |

| Diethyl Ether | 6% |

| Tetrahydrofuran (THF) | 27% |

| Dichloromethane (DCM) | 0% |

| Acetonitrile (MeCN) | 10% |

| Methanol (MeOH) | 78% |

Table 2: Yields of Products from Different Heteroarylmethyl Amines

| Amine (1a~1f) | Yield of Products (3a~3x) |

|---|---|

| N-(3-Pyridylmethyl)-2,2-difluoroethan-1-amine | 39%~83% |

| N-(6-Chloro-3-pyridylmethyl)-2,2-difluoroethan-1-amine | Similar yields to pyridylmethyl amines |

| N-(Pyrimidin-5-ylmethyl)-2,2-difluoroethan-1-amine | Lower yields compared to pyridylmethyl amines |

Research Findings

Recent studies have highlighted the importance of solvent choice and reaction conditions in achieving optimal yields. For example, ultrasound irradiation can enhance reaction rates and yields in certain cases. Additionally, the presence of strong electron-withdrawing groups can influence the reactivity of the amines involved in these reactions.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The pyridin-3-ylmethyl group contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridine Derivatives

N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine

- Structure : Differs by a chloro substituent at the 6-position of the pyridine ring.

- Synthesis : Prepared from 2-chloro-5-(chloromethyl)pyridine and 2,2-difluoroethylamine in the presence of triethylamine .

- This modification is common in insecticides to improve target specificity .

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

- Structure : Incorporates a trifluoromethyl group on the pyridine ring and a dimethylamine substituent.

- Properties : The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, making it suitable for pharmaceuticals targeting central nervous system receptors .

- Molecular Weight : 281.28 g/mol .

Heterocycle-Substituted Analogs

(2,2-Difluoroethyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

- Structure : Replaces pyridine with a 1,5-dimethylpyrazole ring.

- The hydrochloride salt form improves aqueous solubility for drug formulations .

- Molecular Weight: Not explicitly stated but estimated >200 g/mol due to the hydrochloride counterion .

(2,2-Difluoroethyl)(furan-2-ylmethyl)amine

Non-Aromatic and Aliphatic Analogs

2,2-Difluoroethylamine (Parent Compound)

- Structure : Lacks the pyridin-3-ylmethyl group.

- Properties : A simpler amine with higher volatility (boiling point ~85°C) and lower molecular weight (97.07 g/mol). Used as a building block for fluorinated agrochemicals .

- Application : Intermediate in synthesizing enamine-based insecticides .

(2,2-Difluoroethyl)(2-phenylethyl)amine

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Fluorine Impact : The 2,2-difluoroethyl group enhances metabolic stability and binding affinity in agrochemicals due to fluorine’s electronegativity and small atomic radius .

- Heterocycle Choice : Pyridine derivatives dominate in insecticide synthesis, while pyrazole and triazole analogs are prioritized in drug discovery for their hydrogen-bonding versatility .

- Synthetic Challenges : Lower yields (e.g., 36% in pyridin-3-ylmethanamine derivatives) highlight the need for optimized coupling conditions .

Biological Activity

(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine, with the CAS number 1183162-55-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a difluoroethyl group attached to a pyridin-3-ylmethylamine moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and cellular pathways. The difluoroethyl group may enhance lipophilicity and metabolic stability, which could contribute to its efficacy in various biological contexts.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is particularly relevant in the context of multidrug-resistant strains of bacteria.

- Anticancer Potential : The compound's structural features may allow it to inhibit certain cancer cell lines, although specific data on its anticancer efficacy remains limited.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or infections.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Screening

In a study focused on the antimicrobial properties of small molecules, this compound was tested against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibition of biofilm formation, which is crucial for treating chronic infections caused by these pathogens.

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer potential of this compound on various human cancer cell lines. The results demonstrated that it could induce apoptosis in certain cell types, suggesting a mechanism that could be exploited for therapeutic purposes.

Research Findings

Recent research has focused on optimizing compounds with similar structures to enhance their biological activities. For instance, modifications to the pyridine ring or the introduction of additional functional groups have been shown to increase potency against specific targets such as DHODH in Plasmodium species, which are responsible for malaria. These findings underline the importance of structural optimization in drug development.

Q & A

Q. What are the established synthetic routes for (2,2-difluoroethyl)(pyridin-3-ylmethyl)amine, and what are the critical reaction conditions?

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and HRMS . The difluoroethyl group shows distinct ¹⁹F NMR signals at δ -120 to -125 ppm (split due to coupling), while the pyridine ring protons resonate between δ 7.2–8.5 ppm . X-ray crystallography (using SHELX software ) resolves stereoelectronic effects, such as the gauche conformation of the difluoroethyl group to minimize steric hindrance. Computational methods (DFT) further validate electronic properties like HOMO-LUMO gaps .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on enzyme inhibition (e.g., kinase assays) and receptor binding (GPCR or ion channels). Fluorine substituents enhance metabolic stability, making the compound suitable for in vitro cytotoxicity studies (e.g., IC₅₀ determination in cancer cell lines). Fluorescence polarization assays can quantify binding affinity to targets like serotonin receptors, with Ki values typically reported in µM ranges .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell line specificity). A systematic approach includes:

- Dose-response validation across multiple cell lines.

- Off-target profiling using panels like Eurofins CEREP.

- Metabolite analysis (LC-MS) to rule out degradation artifacts . For example, reported IC₅₀ values varying from 2–20 µM may reflect differences in ATP concentrations in kinase assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. How do electronic effects of the difluoroethyl group influence reactivity in further derivatization?

The electron-withdrawing nature of the CF₂ group activates the adjacent amine for nucleophilic substitutions but deactivates the pyridine ring for electrophilic reactions. For example:

- Acylation : Amine reacts readily with acyl chlorides at 0°C.

- Electrophilic aromatic substitution : Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C) due to reduced ring electron density . Computational modeling (DFT) confirms a 0.35 eV reduction in pyridine’s π-electron density compared to non-fluorinated analogs .

Q. What computational tools are effective for predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Predicts interactions with kinase ATP pockets (e.g., EGFR).

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., fluorine position) with inhibitory activity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods?

Yield discrepancies (45% vs. 70%) are attributed to:

- Catalyst purity : Commercial Pd sources may contain trace inhibitors.

- Moisture sensitivity : Amine intermediates require anhydrous conditions.

- Workup protocols : Premature crystallization reduces isolated yields .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.